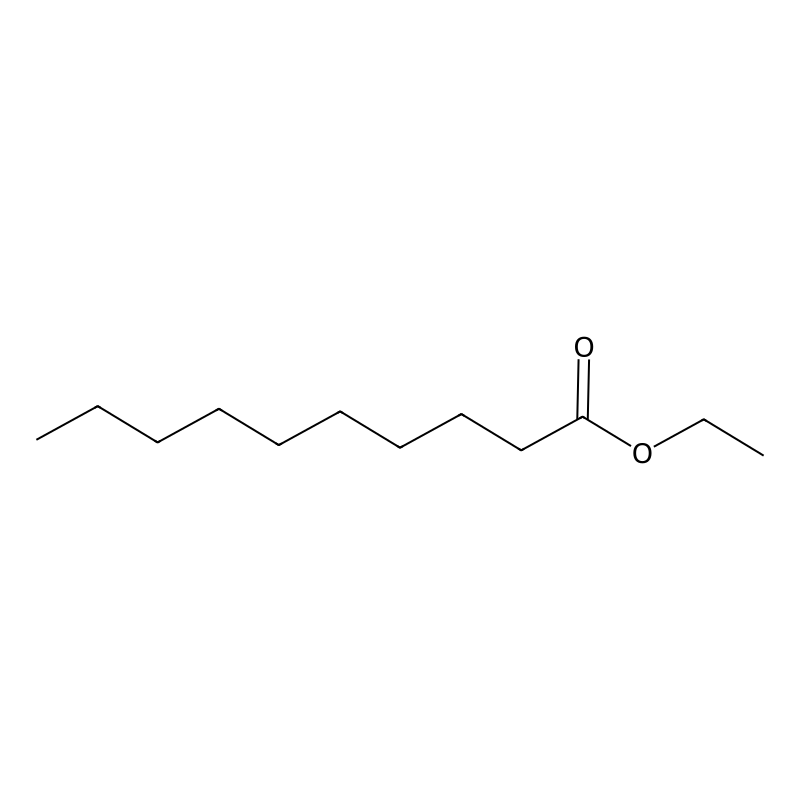

Ethyl decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.0159 mg/mL at 25 °C

Soluble in most fixed oils, insoluble in glycerol and propylene glycol

1ml in 4ml 80% ethanol (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavor Analysis

- Aroma research: Ethyl decanoate contributes to the fruity aroma of various foods and beverages, including wines, fruits (especially apples and grapes), and dairy products [1]. Studies investigate how ethyl decanoate interacts with other flavor compounds and how factors like ethanol concentration influence its release during consumption [1]. This knowledge helps researchers understand flavor perception and develop methods for aroma analysis in food science.

Source

[1] Immediate oral ethyl decanoate release (absolute peak areas) obtained... | Download Scientific Diagram - ResearchGate ()

Drug Delivery Systems

- Prodrug design: Ethyl decanoate can be used as a prodrug moiety. A prodrug is an inactive compound that gets converted into an active drug molecule inside the body. By attaching ethyl decanoate to a drug molecule, researchers can modify its properties, such as improving its solubility or controlled release profile [2]. This approach is being explored for various therapeutic applications.

Source

[2] Ethyl decanoate: a promising prodrug moiety for improving drug delivery. Journal of Pharmacy and Pharmacology: )

Ethyl decanoate, also known as ethyl caprate, is an organic compound classified as a fatty acid ester. Its chemical formula is or . This compound is formed through the esterification of decanoic acid (capric acid) with ethanol. Ethyl decanoate is characterized by its fruity aroma, making it a common component in flavoring and fragrance applications. It is often produced during fermentation processes, particularly in winemaking at elevated temperatures .

Ethyl decanoate is generally considered safe for consumption in approved flavoring quantities []. However, it may cause mild skin irritation upon prolonged contact [].

- Flammability: Flammable liquid with a flash point of 93 °C [].

- Toxicity: Limited data available on oral or inhalation toxicity. However, it is advisable to handle it with care and avoid ingestion or inhalation [].

Safety Precautions

Standard laboratory safety practices should be followed while handling ethyl decanoate, including wearing gloves, eye protection, and working in a well-ventilated area [].

- Esterification: The reaction between decanoic acid and ethanol produces ethyl decanoate and water.

- Hydrolysis: Ethyl decanoate can be hydrolyzed back into its constituent acid and alcohol in the presence of water and an acid or base catalyst.

- Transesterification: This process involves swapping the alkoxy group of ethyl decanoate with another alcohol, producing a different ester.

Ethyl decanoate exhibits low toxicity, with a reported oral LD50 in rats greater than 5000 mg/kg, indicating it has a relatively safe profile for human consumption . In dermatological studies, no sensitization reactions were observed at concentrations of up to 2% in petrolatum . Its fruity aroma makes it appealing for use in food and cosmetic products.

Ethyl decanoate can be synthesized through several methods:

- Direct Esterification: This method involves heating decanoic acid with ethanol in the presence of an acid catalyst.

- Fermentation: Ethyl decanoate is often produced as a byproduct during the fermentation of sugars by yeast, especially under conditions favoring ester formation.

- Transesterification: This involves reacting triglycerides (fats/oils) with ethanol to produce ethyl esters, including ethyl decanoate.

Ethyl decanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl caprylate | C₈H₁₈O₂ | Derived from caprylic acid; shorter carbon chain |

| Ethyl laurate | C₁₂H₂₄O₂ | Derived from lauric acid; used in cosmetics |

| Ethyl myristate | C₁₄H₂₈O₂ | Derived from myristic acid; used in food products |

| Ethyl palmitate | C₁₆H₃₂O₂ | Derived from palmitic acid; common in palm oil |

Uniqueness of Ethyl Decanoate

Ethyl decanoate stands out due to its longer carbon chain compared to similar compounds like ethyl caprylate and ethyl laurate. This structural difference contributes to its unique fruity aroma and specific applications in flavoring and fragrance industries. Additionally, its production during fermentation processes adds to its significance in food science .

Purity

Physical Description

Colourless liquid with an oily brandy-like odou

XLogP3

Exact Mass

Boiling Point

Density

0.863-0.868

Appearance

Melting Point

-20 °C

-20°C

Storage

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Dates

2: Willett SA, Akoh CC. Physicochemical characterization of organogels prepared from menhaden oil or structured lipid with phytosterol blend or sucrose stearate/ascorbyl palmitate blend. Food Funct. 2019 Jan 22;10(1):180-190. doi: 10.1039/c8fo01725e. PubMed PMID: 30516201.

3: Jerković I, Marijanović Z, Serreli G, Tuberoso CIG. Insight into the Chemical Diversity of Late/Ice Harvest Gewürztraminer Wine. Chem Biodivers. 2018 Oct;15(10):e1800254. doi: 10.1002/cbdv.201800254. Epub 2018 Sep 10. PubMed PMID: 30007108.

4: Balcerek M, Pielech-Przybylska K, Dziekońska-Kubczak U, Patelski P, Strąk E. Changes in the Chemical Composition of Plum Distillate During Maturation with Oak Chips under Different Conditions. Food Technol Biotechnol. 2017 Sep;55(3):333-359. doi: 10.17113/ftb.55.03.17.5145. PubMed PMID: 29089848; PubMed Central PMCID: PMC5654431.

5: Devi NA, Radhika GB, Bhargavi RJ. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane- a kinetic study. J Food Sci Technol. 2017 Aug;54(9):2871-2877. doi: 10.1007/s13197-017-2725-2. Epub 2017 Jul 8. PubMed PMID: 28928527; PubMed Central PMCID: PMC5583117.

6: Nouraei M, Acosta EJ. Predicting solubilisation features of ternary phase diagrams of fully dilutable lecithin linker microemulsions. J Colloid Interface Sci. 2017 Jun 1;495:178-190. doi: 10.1016/j.jcis.2017.01.114. Epub 2017 Feb 1. PubMed PMID: 28199856.

7: Kovalenko GA, Perminova LV, Chuenko TV, Rudina NA. [Catalytic properties of lipase adsorbed on nanocarbon-containing mesoporous silica in esterification and transesterification reactions]. Prikl Biokhim Mikrobiol. 2016 Nov-Dec;52(6):570-8. Russian. PubMed PMID: 29513475.

8: Kang HR, Hwang HJ, Lee JE, Kim HR. Quantitative analysis of volatile flavor components in Korean alcoholic beverage and Japanese sake using SPME-GC/MS. Food Sci Biotechnol. 2016 Aug 31;25(4):979-985. doi: 10.1007/s10068-016-0159-7. eCollection 2016. PubMed PMID: 30263363; PubMed Central PMCID: PMC6049114.

9: Kang BS, Lee JE, Park HJ. Qualitative and quantitative prediction of volatile compounds from initial amino acid profiles in Korean rice wine (makgeolli) model. J Food Sci. 2014 Jun;79(6):C1106-16. doi: 10.1111/1750-3841.12489. Epub 2014 May 29. PubMed PMID: 24888253.

10: Chu J, Cheng YL, Rao AV, Nouraei M, Zarate-Muñoz S, Acosta EJ. Lecithin-linker formulations for self-emulsifying delivery of nutraceuticals. Int J Pharm. 2014 Aug 25;471(1-2):92-102. doi: 10.1016/j.ijpharm.2014.05.001. Epub 2014 May 6. PubMed PMID: 24810240.

11: Jaju SB, Indurwade NH, Sakarkar DM, Fuloria NK, Ali MD, Basu SP. Isolation of β-sitosterol diglucosyl caprate from Alpinia galanga. Pharmacognosy Res. 2010 Jul;2(4):264-6. doi: 10.4103/0974-8490.69129. PubMed PMID: 21808579; PubMed Central PMCID: PMC3141139.

12: Fetih G, Habib F, Katsumi H, Okada N, Fujita T, Attia M, Yamamoto A. Excellent absorption enhancing characteristics of NO donors for improving the intestinal absorption of poorly absorbable compound compared with conventional absorption enhancers. Drug Metab Pharmacokinet. 2006 Jun;21(3):222-9. PubMed PMID: 16858126.

13: Lilly M, Bauer FF, Lambrechts MG, Swiegers JH, Cozzolino D, Pretorius IS. The effect of increased yeast alcohol acetyltransferase and esterase activity on the flavour profiles of wine and distillates. Yeast. 2006 Jul 15;23(9):641-59. PubMed PMID: 16845703.

14: Lopes AL, Augusto F. Preparation and characterization of polydimethylsiloxane/poly(vinylalcohol) coated solid phase microextraction fibers using sol-gel technology. J Chromatogr A. 2004 Nov 12;1056(1-2):13-9. PubMed PMID: 15595527.

15: Rohera BD, Parikh NH. Influence of type and level of water-soluble additives on drug release and surface and mechanical properties of Surelease films. Pharm Dev Technol. 2002 Nov;7(4):421-32. PubMed PMID: 12503524.

16: Rohera BD, Parikh NH. Influence of plasticizer type and coat level on Surelease film properties. Pharm Dev Technol. 2002 Nov;7(4):407-20. PubMed PMID: 12503523.

17: Fitzgerald G, James KJ, MacNamara K, Stack MA. Characterisation of whiskeys using solid-phase microextraction with gas chromatography-mass spectrometry. J Chromatogr A. 2000 Oct 27;896(1-2):351-9. PubMed PMID: 11093670.

18: Lilly M, Lambrechts MG, Pretorius IS. Effect of increased yeast alcohol acetyltransferase activity on flavor profiles of wine and distillates. Appl Environ Microbiol. 2000 Feb;66(2):744-53. PubMed PMID: 10653746; PubMed Central PMCID: PMC91891.

19: Parikh NH, Porter SC, Rohera BD. Tensile properties of free films cast from aqueous ethylcellulose dispersions. Pharm Res. 1993 Jun;10(6):810-5. PubMed PMID: 8321847.

20: Bomford R. The adjuvant activity of fatty acid esters. The role of acyl chain length and degree of saturation. Immunology. 1981 Sep;44(1):187-92. PubMed PMID: 7275184; PubMed Central PMCID: PMC1555125.